4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide is a compound that features a tetrazole ring, a pyridine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide typically involves the formation of the tetrazole ring followed by the attachment of the pyridine and benzamide groups. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. Subsequent reactions involve the coupling of the tetrazole with pyridine-2-carboxaldehyde and benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can interact with enzymes like P38 MAP kinase, which is involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-[2-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methyl benzoic acid derivatives: These compounds also feature a tetrazole ring and have been studied for similar biological activities.
Imidazole derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H18N6O/c1-12(2)23-21-16(20-22-23)13-6-8-14(9-7-13)17(24)19-11-15-5-3-4-10-18-15/h3-10,12H,11H2,1-2H3,(H,19,24) |
InChI Key |
MYROYGUAEVBZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.